N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
CAS No.: 2549017-36-7
Cat. No.: VC11815105
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549017-36-7 |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | N-methyl-1-phenyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C19H21N5O2S/c1-23(27(25,26)13-15-5-3-2-4-6-15)16-8-10-24(12-16)19-17-7-9-20-11-18(17)21-14-22-19/h2-7,9,11,14,16H,8,10,12-13H2,1H3 |
| Standard InChI Key | ASGHEZIWISNZAW-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)CC4=CC=CC=C4 |
| Canonical SMILES | CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
Structural Overview
Chemical Formula: C21H23N5O2S
Key Features:
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Pyrido[3,4-d]pyrimidine Core: Known for its role in kinase inhibition due to its ability to mimic ATP binding in enzyme active sites.
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Pyrrolidine Substituent: Enhances solubility and bioavailability.
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Methanesulfonamide Group: Contributes to hydrogen bonding and increases polarity.
| Property | Value |
|---|---|
| Molecular Weight | ~409.51 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| LogP (Predicted) | ~2.5–3.5 |
The combination of these features suggests the compound may exhibit good pharmacokinetic properties with moderate lipophilicity.
Synthesis
The synthesis of compounds incorporating pyrido[3,4-d]pyrimidine cores often involves multistep reactions. A general pathway includes:
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Formation of the Pyrido[3,4-d]pyrimidine Core:
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Cyclization of appropriate precursors such as aminopyrimidines with aldehydes or ketones.
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Introduction of the Pyrrolidine Substituent:
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Functionalization using alkylation or reductive amination techniques.
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Attachment of Methanesulfonamide Group:
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Sulfonation reactions using methanesulfonyl chloride in the presence of a base.
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These steps require precise control over reaction conditions to ensure high yields and purity.
Biological Relevance
While specific biological data for "N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide" is unavailable, similar compounds have demonstrated activity in various therapeutic areas:
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Kinase Inhibition:
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Antimicrobial Activity:
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Pharmacokinetics Optimization:
Potential Applications
Given its structural components, this compound may find applications in:
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Cancer Therapy:
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Targeting kinases involved in tumor growth and metastasis.
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Infectious Diseases:
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Development of antibiotics targeting resistant bacterial strains.
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Drug Discovery Platforms:
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As a lead compound for further optimization in medicinal chemistry programs.
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